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Compound of Interest |

4-[(4-Fluorophenyl)methylloxane-
Compound Name:
4-carboxylic acid

CAS No.: 1380300-55-9

Cat. No.: B1467963

. J

Executive Summary

CAS 473706-11-5, chemically known as 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic
acid, is a critical pharmaceutical intermediate, often associated with the synthesis of dipeptidyl
peptidase-4 (DPP-4) inhibitors like Sitagliptin.

In the high-stakes environment of API (Active Pharmaceutical Ingredient) synthesis, the purity
of this intermediate directly impacts the yield and safety of the final drug product. This guide
provides an authoritative technical reference for validating CAS 473706-11-5 using Fourier
Transform Infrared (FTIR) spectroscopy. Unlike generic databases, we focus on comparative
spectral analysis—distinguishing the target product from its specific precursors (nitriles) and
derivatives (esters) to ensure process integrity.

Technical Specifications & Chemical Identity
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Property Specification

CAS Number 473706-11-5

_ 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-
Chemical Name ) )
carboxylic acid

Molecular Formula Ci12H13FOs3

Molecular Weight 224.23 g/mol

Carboxylic Acid (-COOH), Ether (Pyran Ring),

Key Functional Groups
Fluoropheny! (Ar-F)

Physical State White to off-white solid

Experimental Protocol: FTIR Acquisition

Note: To ensure reproducibility, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR)
(Recommended)

Why ATR? It requires minimal sample preparation, reducing the risk of moisture absorption
which can obscure the critical O-H stretch of the carboxylic acid.

Crystal Selection: Diamond or ZnSe crystal (Diamond preferred for hardness).
e Background Scan: Collect 32 scans of the clean, dry crystal (air background).
o Sample Application: Place ~5-10 mg of the solid directly onto the crystal.

o Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone
(ensure good contact without crushing the crystal).

¢ Acquisition: Scan 32-64 times at 4 cm~1 resolution.

o Cleaning: Clean with isopropanol; verify no carryover peaks before the next sample.
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Method B: KBr Pellet (Transmission)

Why KBr? Provides higher resolution for weak overtone bands but is susceptible to moisture
interference.

e Ratio: Mix 2 mg sample with 200 mg spectroscopic-grade KBr (1:100 ratio).

e Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (do not over-grind
to avoid moisture uptake).

» Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.

e Acquisition: Scan in transmission mode. Critical Check: If the baseline slopes heavily, the
particle size is too large (scattering).

Reference Spectrum Analysis

The FTIR spectrum of CAS 473706-11-5 is defined by the interplay between the carboxylic
acid head and the fluorophenyl/pyran tail.

Primary Diagnostic Peaks
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Wavenumber
(cm™)

Functional Group

Vibrational Mode

Diagnostic Value

2800 — 3300

Carboxylic Acid O-H

O-H Stretch (Broad)

High. Confirms acid
functionality. Often
overlaps C-H

stretches.

~1700 - 1720

Carboxylic Acid C=0

C=0 Stretch (Dimer)

Critical. The
"heartbeat" of the
molecule. Sharp and

intense.

1600 & 1510

Aromatic Ring

C=C Ring Stretch

High. Characteristic
doublet for the phenyl

ring.

1220 - 1250

Aryl Fluoride (Ar-F)

C-F Stretch

Specific. Distinguishes
this from non-

fluorinated analogs.

1080 — 1150

Pyran Ether (C-O-C)

C-O Stretch

Structural. Confirms
the tetrahydropyran
ring integrity.

830 -850

Para-Substituted Ar

C-H Out-of-Plane
Bend

Isomer Check.
Confirms para-

substitution (4-fluoro).

Self-Validation Check

 |Is the C=0 peak split? If you see a shoulder at ~1750 cm~1, you may have free monomeric

acid (rare in solid) or an ester impurity.

e |s the O-H region flat? If the broad mound at 3000 cm~1 is missing, you likely have the Salt

form (carboxylate) or the Ester/Nitrile precursor (see Section 5).

Comparative Analysis: Product vs. Alternatives
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This section objectively compares the target product against its most common process
impurities/precursors.

Scenario A: Target Acid vs. Nitrile Precursor

Context: The acid is often synthesized via hydrolysis of 4-(4-fluorophenyl)tetrahydro-2H-pyran-
4-carbonitrile. Incomplete hydrolysis is a common failure mode.

Feature Target Product (Acid) Precursor (Nitrile)

2230 - 2250 cm™1 Absent Strong, Sharp Peak (C=N)
1700 - 1720 cm™t Strong C=0 Peak Absent (No Carbonyl)
3000 cm~1 Region Broad O-H Mound Sharp C-H peaks only

Conclusion: The presence of any peak around 2240 cm~? indicates incomplete reaction. The
product is impure.

Scenario B: Target Acid vs. Methyl Ester Derivative

Context: Esters (e.g., Methyl 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate) are
common derivatives or intermediates.

Feature Target Product (Acid) Derivative (Ester)

~1700 — 1720 cm~t (H-bonded  ~1735 - 1750 cm~! (Ester
dimer) shift)

C=0 Position

Absent (Clean baseline >3000

O-H Region Broad, strong absorption
cm™?)

Conclusion: A shift in the carbonyl frequency combined with the loss of the broad O-H band
confirms the ester species.

Visual Workflows
Figure 1: QC Decision Logic for CAS 473706-11-5
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This logic gate validates the identity and purity of the material based on spectral features.

Acquire Spectrum

(CAS 473706-11-5)

Check 2230-2250 cm~t
(Nitrile Band)

Peak Present Absent

Impurity Detected: Check 1700-1750 cm~1
Unreacted Precursor (Carbonyl Band)

Absent Present

Identity Failure: peak Position?

/1735 cm\ino cm-t

Derivative Detected: Check 2800-3300 cm—t
Ester (~1740 cm~1) (Broad O-H)

%senﬂWN\d & Strong

Potential Salt Form Check 1220 cm~1 (C-F)
(Carboxylate) & 1080 cm~1 (C-O-C)

Not a Carboxylic Acid

Identity Confirmed

Click to download full resolution via product page

Caption: Step-by-step spectral validation logic to distinguish the target acid from nitriles, esters,
and salts.
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Technique Comparison: FTIR vs. Raman

While FTIR is the gold standard for functional group ID, Raman offers complementary data.

Feature FTIR Raman

Non-polar/Symmetric bonds

Best For Polar bonds (C=0, O-H, C-F). )
(C=C, C-Crring).
) ) Low (Water is a weak Raman
Water Interference High (O-H region obscured).
scatterer).
_ Non-destructive, can scan
Sample Prep Contact required (ATR/KBr).

through glass/bags.

Primary Choice. The

Carboxylic Acid O-H and C=0
Verdict for CAS 473706-11-5 are far more intense in IR,

making it superior for purity

Secondary Choice. Use
Raman to study the crystallinity
or polymorphs of the aromatic

) o ring system.
checks against esters/nitriles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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